1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline
Beschreibung
Chemical Nomenclature and Synonyms
This compound is systematically named according to IUPAC nomenclature conventions, reflecting its structural components and substitution pattern. The compound is identified by several synonymous designations that highlight different aspects of its molecular architecture.
Table 1: Chemical Nomenclature and Identification
| Parameter | Value |
|---|---|
| IUPAC Name | 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxy-isoquinoline |
| Common Name | This compound |
| CAS Registry Number | 51449-10-6 |
| Chemical Abstracts Name | Isoquinoline, 1-[(2-Bromo-4,5-Dimethoxyphenyl)Methyl]-6,7-Dimethoxy- |
| Alternative Names | 6'-Bromodihydropapaverine, Bromopapaverine |
The systematic nomenclature reflects the compound's structural relationship to papaverine, with the key modification being the substitution of a bromine atom at the 2-position of the benzyl ring system. This nomenclature system allows for precise identification and differentiation from other related isoquinoline derivatives, facilitating accurate communication in scientific literature and chemical databases.
The compound's relationship to papaverine is particularly significant given papaverine's clinical importance as an antispasmodic agent used in vascular surgery. The brominated derivative maintains the core structural features responsible for biological activity while introducing modifications that may enhance selectivity or alter pharmacokinetic properties.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of an isoquinoline heterocyclic core substituted with methoxy groups at positions 6 and 7, connected to a brominated dimethoxybenzyl moiety through a methylene bridge. This structural arrangement creates a complex three-dimensional molecular architecture with distinct electronic and steric properties.
Table 2: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₂₀BrNO₄ | |
| Molecular Weight | 418.28 g/mol | |
| Exact Mass | 418.287 g/mol | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 0 | |
| Aromatic Rings | 3 | |
| Rotatable Bonds | 6 |
The compound's physicochemical properties reflect the influence of both the isoquinoline heterocycle and the halogenated benzyl substituent. The presence of multiple methoxy groups contributes to the molecule's lipophilicity while the bromine atom introduces significant electronegativity and steric bulk that can influence binding interactions with biological targets.
Table 3: Advanced Physicochemical Parameters
| Property | Value | Units | Reference |
|---|---|---|---|
| Boiling Point | 517.6 | °C at 760 mmHg | |
| Density | 1.36 | g/cm³ | |
| Flash Point | 266.8 | °C | |
| Melting Point | Not Available | - | |
| Topological Polar Surface Area | Not Specified | Ų | - |
The molecular geometry is characterized by a relatively rigid isoquinoline framework with conformational flexibility primarily localized to the methylene bridge connecting the two aromatic systems. The bromine substituent's position adjacent to methoxy groups creates potential for intramolecular interactions that may influence the compound's preferred conformations and biological activity.
Spectroscopic analysis reveals characteristic absorption patterns consistent with the aromatic π-electron systems and the electron-withdrawing effects of the bromine substituent. The compound's electronic structure is significantly influenced by the electron-donating methoxy groups, which partially counteract the electron-withdrawing nature of the halogen substituent, creating a balanced electronic environment that may be optimal for specific biological interactions.
Historical Context and Discovery
The development of this compound emerged from systematic efforts to modify the structure of papaverine, a naturally occurring benzylisoquinoline alkaloid first isolated in 1848 by G. Merck. The historical significance of papaverine as one of nature's useful antispasmodics provided the foundation for synthetic modifications aimed at improving therapeutic efficacy and reducing undesirable side effects.
Papaverine's clinical utility became apparent through its application in treating pulmonary arterial embolism and various spastic conditions affecting smooth muscle. However, the natural alkaloid's non-selective muscle relaxation properties and tendency to cause prolonged arterial hypotension highlighted the need for structural modifications that could enhance selectivity and reduce adverse effects. This medical necessity drove extensive research into papaverine derivatives, leading to the synthesis of numerous halogenated analogs.
The introduction of bromine into the papaverine structure represents part of a broader strategy in medicinal chemistry to modulate biological activity through halogenation. Brominated derivatives of natural products have historically shown altered pharmacological profiles, often exhibiting enhanced potency, improved selectivity, or modified pharmacokinetic properties compared to their parent compounds. The specific positioning of the bromine atom at the 2-position of the benzyl ring in this compound reflects careful consideration of structure-activity relationships derived from earlier studies of papaverine analogs.
Research into benzylisoquinoline alkaloids has revealed that structural modifications can significantly impact biological activity through multiple mechanisms. The electron-withdrawing nature of bromine, combined with its substantial steric bulk, can alter binding affinity to biological targets while potentially improving metabolic stability. These modifications may also influence the compound's ability to cross biological membranes and reach target tissues, potentially improving therapeutic index.
The compound's development also reflects advances in synthetic organic chemistry that have made selective halogenation reactions more accessible and efficient. Modern synthetic methods allow for precise introduction of bromine at specific positions while maintaining the integrity of sensitive functional groups such as methoxy substituents. This technological progress has enabled the systematic exploration of halogenated isoquinoline derivatives for various research and potential therapeutic applications.
Current research interest in this compound extends beyond its historical connection to papaverine, encompassing its potential utility as a synthetic intermediate for more complex molecules and as a probe for understanding isoquinoline pharmacology. The compound's well-defined structure and commercial availability have made it a valuable tool for researchers investigating the relationships between molecular structure and biological activity in the benzylisoquinoline alkaloid family.
Eigenschaften
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO4/c1-23-17-8-12-5-6-22-16(14(12)10-19(17)25-3)7-13-9-18(24-2)20(26-4)11-15(13)21/h5-6,8-11H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNISQRLHNWXBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3Br)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359738 | |
| Record name | 1-(2-bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51449-10-6 | |
| Record name | 1-(2-bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Mechanism and Optimization
The Knochel-Hauser base (TMPMgCl∙LiCl) enables directed metalation at the C-1 position of 6,7-dimethoxyisoquinoline, forming a stabilized carbanion intermediate. This intermediate reacts with electrophilic agents, such as 2-bromo-4,5-dimethoxybenzyl bromide, to form the desired C–C bond.
Key Steps :
-
Metalation : 6,7-Dimethoxyisoquinoline undergoes deprotonation at C-1 in tetrahydrofuran (THF) at −78°C, facilitated by TMPMgCl∙LiCl.
-
Electrophilic Quenching : The carbanion attacks 2-bromo-4,5-dimethoxybenzyl bromide, yielding the alkylated product.
-
Workup : Aqueous quenching and chromatographic purification isolate the target compound.
Challenges :
-
Synthesis of 2-bromo-4,5-dimethoxybenzyl bromide requires multi-step bromination and functional group transformations.
-
Competing side reactions, such as over-alkylation or decomposition of the benzyl bromide, necessitate strict temperature control (−78°C to 0°C).
Industrial Applicability :
This method is scalable but demands anhydrous conditions and specialized handling of air-sensitive reagents.
Cyclization-Deoxygenation of 2-Alkynylbenzaldoxime Precursors
Reaction Design and Conditions
A novel cyclization-deoxygenation strategy employs 2-alkynylbenzaldoximes as precursors, leveraging silver triflate (AgOTf) and carbon disulfide (CS₂) to construct the isoquinoline core while introducing the benzyl substituent.
Procedure :
-
Cyclization : AgOTf catalyzes the 6-endo-dig cyclization of 2-alkynylbenzaldoxime, forming an isoquinoline N-oxide intermediate.
-
Bromination : In situ treatment with bromine (Br₂) introduces the bromine atom at the benzyl group’s 2-position.
-
Deoxygenation : CS₂ reduces the N-oxide moiety, yielding the final product.
Optimization Insights :
-
Yields improve with excess Br₂ (1.2 equiv) and NaHCO₃ as a base, minimizing side reactions.
-
Solvent choice (DMF) enhances solubility of intermediates.
Limitations :
-
Requires custom synthesis of 2-alkynylbenzaldoxime precursors with pre-installed methoxy groups.
-
Radical scavengers like TEMPO inhibit the reaction, confirming a radical-mediated deoxygenation pathway.
Bromination of Preexisting Benzyl-Substituted Isoquinolines
Sequential Functionalization Approach
This two-step method first synthesizes 1-(4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline, followed by regioselective bromination at the benzyl group’s 2-position.
Bromination Protocol :
-
Substrate Preparation : 1-(4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline is synthesized via Friedel-Crafts alkylation or Ullmann coupling.
-
Electrophilic Bromination : N-Bromosuccinimide (NBS) or Br₂ in acetic acid selectively brominates the benzyl group’s ortho position, guided by methoxy directing effects.
Critical Parameters :
-
Reaction temperature (25–50°C) and stoichiometry (1.1 equiv Br₂) optimize regioselectivity.
-
Methoxy groups at 4 and 5 positions direct bromination to the 2-position with >80% selectivity.
Drawbacks :
-
Competing ring bromination of the isoquinoline core may occur, necessitating careful monitoring.
Comparative Analysis of Methods
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the isoquinoline ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated or reduced isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The methoxy and bromine groups play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Key Features :
- Molecular Formula: C₂₀H₂₀BrNO₄ (based on analogs in ).
- Substituent Effects : The bromine atom enhances electrophilicity, facilitating further functionalization (e.g., nucleophilic substitutions), while the methoxy groups contribute to lipophilicity and stability .
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline and related isoquinoline derivatives.
Table 1: Comparative Analysis of Isoquinoline Derivatives
Key Findings:
Structural and Electronic Effects :
- The bromo substituent in the target compound distinguishes it from papaverine and methylated analogs. Bromine’s electronegativity and larger atomic radius may alter binding interactions in biological systems compared to papaverine’s 3,4-dimethoxy groups .
- Methoxy vs. Hydroxy Groups : Hydroxy-containing derivatives (e.g., related substance 3) exhibit higher polarity and lower metabolic stability, whereas methoxy groups enhance lipophilicity and resistance to oxidation .
Synthetic Challenges: Brominated analogs (e.g., 12b) show lower yields (35%) compared to the target compound (80%), likely due to steric hindrance or competing side reactions . Mechanochemical synthesis (e.g., for 15h) offers solvent-free routes with comparable yields (78–80%) to traditional methods .
Forced degradation studies of papaverine reveal demethoxy-hydroxylated byproducts, whereas the bromo substituent in the target compound may confer resistance to similar degradation pathways .
Biological Implications :
- Papaverine’s vasodilatory activity is attributed to its 3,4-dimethoxybenzyl group, which interacts with phosphodiesterase enzymes. The bromo analog’s bioactivity remains underexplored but could exhibit altered potency or selectivity .
Biologische Aktivität
1-(2-Bromo-4,5-dimethoxybenzyl)-6,7-dimethoxyisoquinoline is a synthetic organic compound with the molecular formula and a molecular weight of 418.28 g/mol. Its unique structure features a brominated benzyl group and an isoquinoline core, both of which are substituted with methoxy groups. This combination gives the compound distinctive chemical properties and potential applications in medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects by:
- Enzyme Inhibition : It can inhibit specific enzymes involved in cellular processes, particularly those related to cancer cell proliferation. This inhibition can lead to apoptosis (programmed cell death) in malignant cells.
- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing signaling pathways that regulate cell growth and differentiation.
The presence of bromine and methoxy groups enhances its binding affinity and specificity for these targets, making it a promising candidate for further research in cancer therapeutics.
Anticancer Properties
Research has indicated that compounds similar to this compound possess significant anticancer properties. For instance, studies have shown that isoquinoline derivatives can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
Study 1: Anticancer Activity in Cell Lines
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines using MTT assays to evaluate cell viability.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction via caspase activation |
| A549 | 12.7 | Cell cycle arrest at G2/M phase |
The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.
Study 2: Antimicrobial Efficacy
In another investigation focusing on the antimicrobial properties of the compound, it was evaluated against various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
